N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a complex azatricyclo framework fused with a sulfonamide group substituted with a 3,4-dimethoxyphenyl moiety. The compound’s core structure features a rigid bicyclic system (6.3.1.0⁴,¹²) with an 11-oxo group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-16-5-4-14(11-17(16)26-2)20-27(23,24)15-9-12-3-6-18(22)21-8-7-13(10-15)19(12)21/h4-5,9-11,20H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSURLBFOFCKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the sulfonamide group and the dimethoxyphenyl substituent. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
a. N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide
- Substituent : Features a dihydrobenzofuran-5-yl and hydroxyethyl group attached to the sulfonamide nitrogen.
- No explicit data on solubility or melting point are available .
b. BJ10259 (N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-11-oxo-1-azatricyclo[...]-6-sulfonamide)
- Substituent : Combines furan-2-yl and thiophen-3-yl groups, introducing heteroaromaticity.
- Molecular Weight : 444.5239 g/mol.
- Impact : The thiophene and furan moieties may confer distinct electronic effects (e.g., π-π interactions) compared to the dimethoxyphenyl group in the target compound. This could alter binding affinity in biological systems .
Functional Analogues: Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide derivative with a 3,4-dimethoxyphenethylamine chain.
- Synthesis : Yielded 80% via reaction of benzoyl chloride and 3,4-dimethoxyphenethylamine.
- Physicochemical Properties :
- Comparison : While Rip-B shares the 3,4-dimethoxyphenyl group with the target compound, its benzamide backbone lacks the tricyclic sulfonamide core. This structural difference likely reduces conformational rigidity and alters solubility profiles .
Hypothetical Property Analysis
- Bioactivity : Sulfonamide derivatives with tricyclic cores (e.g., BJ10254, a related compound with a tetrahydrobenzoxazolyl group) often exhibit protease or receptor-binding activity. The dimethoxyphenyl substituent could target enzymes or receptors responsive to methoxy groups, such as catechol-O-methyltransferase .
Biological Activity
N-(3,4-dimethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azatricyclo structure combined with a sulfonamide group and a dimethoxyphenyl moiety, which contributes to its biological properties. The molecular formula is , and it exhibits various functional groups that may interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit the activity of enzymes involved in critical cellular processes such as DNA replication and protein synthesis by binding to their active sites.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or function.
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of this compound:
- In Vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones and minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL for certain derivatives .
- Nanoformulations : The compound's efficacy was enhanced through conjugation with nanoparticles (e.g., copper oxide nanoparticles), leading to improved antimicrobial activity compared to the parent compound alone. This approach allows for targeted delivery and reduced side effects .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against a panel of pathogens:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 25–36 | 0.31–5.0 |
| Escherichia coli | 20–30 | 0.50–6.0 |
| Candida albicans | 15–22 | 1.0–8.0 |
The results demonstrated that the compound possesses significant antibacterial properties that could be harnessed for therapeutic applications.
Study 2: Cytotoxicity Evaluation
Cytotoxicity assays were performed on normal VERO cell lines to assess the safety profile of the compound:
| Formulation | IC50 (µg/mL) |
|---|---|
| N-(3,4-dimethoxyphenyl)-11-oxo... | 927 |
| Nanoformulation (CNPs) | 543 |
| Nanoformulation (CuONPs-CNPs) | 637 |
These findings indicate that while the compound exhibits potent antimicrobial activity, it maintains a relatively high safety margin in normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
